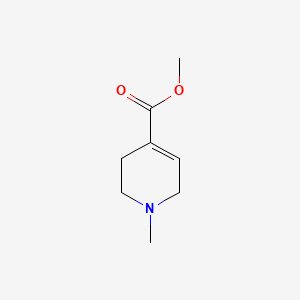

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

説明

“Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” is a chemical compound with the formula C8H13NO2 . It has a molecular weight of 155.1943 . The IUPAC name for this compound is "methyl 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and one double bond . The ring is substituted with a methyl group and a carboxylate ester group .科学的研究の応用

Monoamine Oxidase Substrates

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogues have been studied for their interactions with monoamine oxidase (MAO). These compounds, including ethyl-MTP-carboxylate, have shown potential as substrates for MAO enzymes, particularly in examining the types of environmental or endogenous compounds that might be neurotoxic (Gibb et al., 1987).

Chemical Synthesis and Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate, an analog of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in chemical synthesis, particularly in [4 + 2] annulation with N-tosylimines, producing highly functionalized tetrahydropyridines. These compounds demonstrate complete regioselectivity and excellent yields in reactions, expanding the scope of synthesis methods (Zhu, Lan, & Kwon, 2003).

Biological Activities of Tetrahydropyridine Derivatives

Tetrahydropyridine-3-carboxylic acid derivatives, closely related to Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, have shown significant biological activities. Various synthetic routes, such as phosphine-catalyzed reactions and Morita–Baylis–Hillman acetate transformations, have been employed to create these compounds, highlighting their potential in drug discovery and biological research (Kim et al., 2016).

Pharmacological Characteristics

The tetrahydropyridine (THP) moiety, a core component of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is part of many biologically active systems. The discovery of neurotoxic properties in related compounds has led to extensive research on their synthesis and pharmacological properties, which are crucial for understanding their potential therapeutic uses and risks (Mateeva, Winfield, & Redda, 2005).

特性

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZBICQLNEMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)

![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)